3-Methyl-2-undecylcyclohex-2-en-1-one is a complex organic compound belonging to the class of cyclohexenones. Its chemical structure features a cyclohexene ring with a ketone functional group and an undecyl side chain, contributing to its unique properties and potential applications. The compound is recognized for its aromatic characteristics and is often studied for its presence in various natural sources.
This compound can be synthesized through various methods, including oxidation and cyclization reactions. It has been identified in several natural products, enhancing its relevance in flavor and fragrance industries.
3-Methyl-2-undecylcyclohex-2-en-1-one is classified as an organic compound, specifically a cyclic ketone. It is categorized under cyclohexenones, which are characterized by a six-membered aliphatic ring containing a ketone and an endocyclic double bond.
The synthesis of 3-Methyl-2-undecylcyclohex-2-en-1-one can be achieved through several methods:
These synthetic methods often require careful control of reaction conditions, such as temperature and reaction time, to optimize yields and purity of the final product.
The molecular formula of 3-Methyl-2-undecylcyclohex-2-en-1-one is , with a molecular weight of approximately 250.4 g/mol. The structure features a cyclohexene ring with a methyl group at position 3 and an undecyl group at position 2.
The compound's InChI Identifier is InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)18/h14H,2-13,15H2,1H3, and its InChI Key is LGTSYTJOWIWQKX-UHFFFAOYSA-N. This data aids in identifying the compound in chemical databases.
3-Methyl-2-undecylcyclohex-2-en-1-one can participate in various chemical reactions typical for unsaturated ketones:
Reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcomes and efficiency of these transformations.
The mechanism of action for reactions involving 3-Methyl-2-undecylcyclohex-2-en-1-one typically involves:
Kinetic studies may provide insights into activation energies and reaction rates for these processes, essential for optimizing synthetic routes.
3-Methyl-2-undecylcyclohex-2-en-1-one is characterized by:
Key chemical properties include:
The compound exhibits a nutty aroma with caramel and cherry notes, making it suitable for use in flavoring applications.
3-Methyl-2-undecylcyclohex-2-en-1-one finds applications in various fields:
CAS No.: 35687-86-6
CAS No.: 130523-93-2
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: